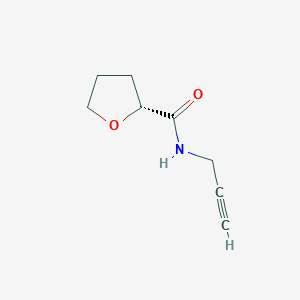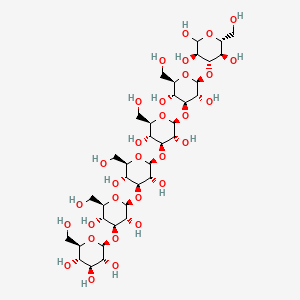
beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laminarihexaose is a β-D-glucan oligosaccharide composed of six D-glucose residues connected by β(1→3) linkages . It is derived from laminarin, a polysaccharide found in the cell walls of brown algae. Laminarihexaose is known for its high purity and stability, making it valuable in various biochemical and research applications .
準備方法
Synthetic Routes and Reaction Conditions: Laminarihexaose can be synthesized through partial acid hydrolysis of laminarin, which is a β-glucan from Laminaria digitata . The hydrolysis process involves breaking down the polysaccharide into smaller oligosaccharides, including laminarihexaose. The reaction conditions typically include controlled temperature and pH to ensure selective cleavage of the β(1→3) linkages.
Industrial Production Methods: Industrial production of laminarihexaose involves the extraction of laminarin from brown algae, followed by partial acid hydrolysis. The resulting oligosaccharides are then purified using techniques such as size-fractionation and high-performance liquid chromatography (HPLC) to obtain high-purity laminarihexaose .
化学反応の分析
Types of Reactions: Laminarihexaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucanases can break down laminarihexaose into smaller glucose units.
Glycosylation: Laminarihexaose can be used as a glycosyl donor in glycosylation reactions to form glycosidic linkages with other molecules.
Major Products: The major products formed from these reactions include smaller glucose oligosaccharides, aldehyde-containing fragments, and glycosylated compounds .
科学的研究の応用
Laminarihexaose has a wide range of scientific research applications:
作用機序
Laminarihexaose exerts its effects through interactions with specific receptors and enzymes. For example, it binds to β-glucan receptors such as Dectin-1 on immune cells, triggering immune responses . The binding involves recognition of the β(1→3) linkages, leading to activation of signaling pathways that enhance immune function . Additionally, laminarihexaose can be hydrolyzed by β-glucanases, releasing glucose units that can be utilized by cells .
類似化合物との比較
Laminarihexaose is unique among β-glucans due to its specific degree of polymerization (six glucose units) and β(1→3) linkages. Similar compounds include:
Laminarin: A larger β-glucan with a higher degree of polymerization, typically around 25 glucose units.
Curdran: A linear β(1→3)-glucan with minimal branching, isolated from Agrobacterium species.
Schizophyllan: A β(1→3)-glucan with β(1→6) branches, produced by the fungus Schizophyllum commune.
Laminarihexaose’s specific structure allows for distinct interactions with enzymes and receptors, making it valuable for targeted research applications .
特性
分子式 |
C36H62O31 |
|---|---|
分子量 |
990.9 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)19(49)20(50)32(58-7)64-27-15(45)9(3-39)60-34(22(27)52)66-29-17(47)11(5-41)62-36(24(29)54)67-30-18(48)12(6-42)61-35(25(30)55)65-28-16(46)10(4-40)59-33(23(28)53)63-26-14(44)8(2-38)57-31(56)21(26)51/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31?,32+,33+,34+,35+,36+/m1/s1 |
InChIキー |
IJPVERCOVSUXRV-SWOKYYHISA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6[C@@H]([C@H](OC([C@@H]6O)O)CO)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


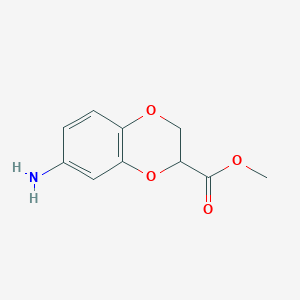
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
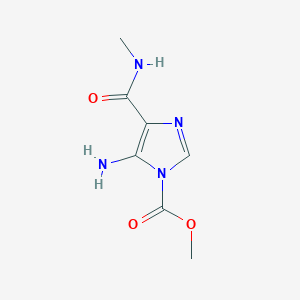
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
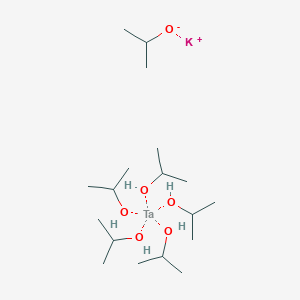
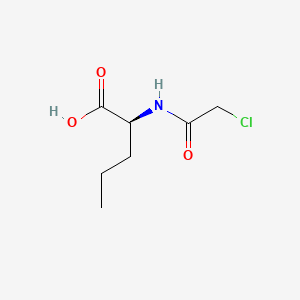
![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
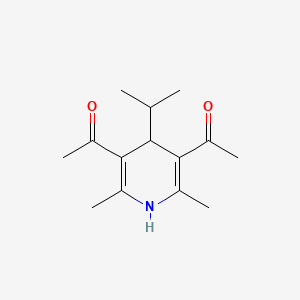
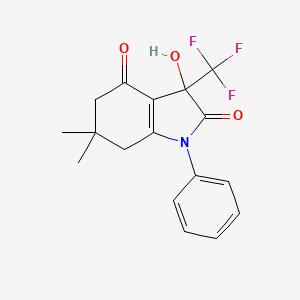
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
![sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
